Ethyl 3-bromo-2,2-difluoropropanoate
Overview
Description
Ethyl 3-bromo-2,2-difluoropropanoate is a halogenated ester with the molecular formula C5H7BrF2O2 and a molecular weight of 217.01 g/mol . This compound is structurally similar to other halogenated compounds, such as chlorofluorocarbons and halons. It is widely used in various scientific fields and industries due to its unique chemical properties.
Mechanism of Action
Target of Action
Ethyl 3-bromo-2,2-difluoropropanoate is primarily used in the synthesis of structurally diverse difluoroalkylated coumarin and quinolinone derivatives . These derivatives have been found to exhibit potent antitumor efficacy against cancer cell lines .
Mode of Action
The compound interacts with its targets through a halogen bond, which is a pivotal non-covalent interaction . This interaction facilitates the direct cross-coupling of ethyl 3-bromo-3-alkyl-2,2-difluoropropanoates with coumarins/quinolinones .
Biochemical Pathways
The resulting difluoroalkylated coumarin and quinolinone derivatives have been found to exhibit antitumor efficacy , suggesting that they may influence pathways related to cell proliferation and apoptosis.
Pharmacokinetics
The compound is considered to have high gi absorption and is bbb permeant . Its lipophilicity (Log Po/w) is 1.91, which can influence its bioavailability .
Result of Action
The direct cross-coupling of ethyl 3-bromo-3-alkyl-2,2-difluoropropanoates with coumarins/quinolinones results in structurally diverse difluoroalkylated coumarin and quinolinone derivatives . Notably, one such compound demonstrated potent antitumor efficacy against both Huh-7 and A549 cancer cell lines, with IC 50 values of 4.6 μM and 6.8 μM, respectively .
Action Environment
Safety data sheets suggest that the compound should be kept away from heat and sources of ignition , and that spark-proof tools and explosion-proof equipment should be used when handling it .
Biochemical Analysis
Biochemical Properties
Ethyl 3-bromo-2,2-difluoropropanoate has been shown to exhibit antifungal and antibacterial properties in various studies. It has also been found to inhibit the growth of cancer cells in some experiments
Cellular Effects
In the context of cellular effects, this compound has demonstrated potent antitumor efficacy against both Huh-7 and A549 cancer cell lines
Molecular Mechanism
Preparation Methods
Ethyl 3-bromo-2,2-difluoropropanoate can be synthesized through several synthetic routes. One common method involves the reaction of 2,2,3,3-tetrafluoroxetane with diethyl ether . Another method includes the reaction of 2,2-difluoroacetic acid with bromopropane in the presence of a strong acid catalyst. Industrial production methods often involve similar reaction conditions but on a larger scale to meet the demand for this compound in various applications .
Chemical Reactions Analysis
Ethyl 3-bromo-2,2-difluoropropanoate undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: While specific oxidation and reduction reactions for this compound are less documented, it is likely to participate in such reactions under appropriate conditions.
Cross-Coupling Reactions: This compound can be used in halogen-bond-promoted direct cross-coupling reactions with coumarins and quinolinones, leading to the formation of difluoroalkylated derivatives.
Scientific Research Applications
Ethyl 3-bromo-2,2-difluoropropanoate is widely used in various scientific experiments, including:
Organic Synthesis: It serves as a building block in the synthesis of more complex organic molecules.
Medicinal Chemistry: This compound is used in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Material Science: It is utilized in the production of specialized materials with unique properties.
Reagent in Chemical Reactions: It acts as a reagent in the production of other chemicals, facilitating various synthetic processes.
Comparison with Similar Compounds
Ethyl 3-bromo-2,2-difluoropropanoate is structurally similar to other halogenated compounds, such as:
Chlorofluorocarbons (CFCs): These compounds contain chlorine, fluorine, and carbon atoms and are used in refrigeration and aerosol propellants.
Halons: These are brominated compounds used in fire suppression systems.
Ethyl bromodifluoroacetate: Another halogenated ester with similar reactivity and applications.
What sets this compound apart is its specific combination of bromine and fluorine atoms, which imparts unique reactivity and properties, making it valuable in specialized applications .
Properties
IUPAC Name |
ethyl 3-bromo-2,2-difluoropropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrF2O2/c1-2-10-4(9)5(7,8)3-6/h2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLIFTLNQZPFIPS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CBr)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrF2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00553905 | |
Record name | Ethyl 3-bromo-2,2-difluoropropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00553905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111773-24-1 | |
Record name | Ethyl 3-bromo-2,2-difluoropropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00553905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 3-bromo-2,2-difluoropropionate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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